molecular formula C12H11ClO B1417330 4-Methoxy-1-(chloromethyl)naphthalene CAS No. 72771-24-5

4-Methoxy-1-(chloromethyl)naphthalene

Cat. No. B1417330
CAS RN: 72771-24-5
M. Wt: 206.67 g/mol
InChI Key: GBUXXCCODHHJJG-UHFFFAOYSA-N
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Description

“4-Methoxy-1-(chloromethyl)naphthalene” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound is related to “1-(Chloromethyl)naphthalene”, which is used in laboratory chemicals .


Synthesis Analysis

The synthesis of related compounds like “1-(Chloromethyl)naphthalene” has been studied. The crude 1-chloromethylnaphthalene was added to absolute ethanol, heated to dissolve, then cooled and filtered to obtain the product .

Scientific Research Applications

1. Chloromethylation of Aromatic Compounds

  • Application Summary: 4-Methoxy-1-(chloromethyl)naphthalene is used in the chloromethylation of aromatic compounds. This process is important because chloromethyl substituted aromatic compounds are key intermediates that can be easily transformed into a variety of fine chemicals, polymers, and pharmaceuticals .
  • Methods of Application: The chloromethylation of aromatic compounds is carried out by treating a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2, catalyzed by zinc iodide .
  • Results or Outcomes: The process affords the corresponding chloromethyl derivatives in good to excellent yields .

2. Antifungal and Antibacterial Studies

  • Application Summary: 1,4-Bis-(chloromethyl)-naphthalene, a derivative of 4-Methoxy-1-(chloromethyl)naphthalene, has been studied for its antifungal and antibacterial properties .
  • Methods of Application: The study involved spectroscopic analysis of the compound, and its antifungal and antibacterial properties were tested .
  • Results or Outcomes: The molecule showed antifungal and antibacterial properties .

3. Synthesis of Fine Chemicals, Polymers, and Pharmaceuticals

  • Application Summary: Chloromethyl substituted aromatic compounds, such as 4-Methoxy-1-(chloromethyl)naphthalene, are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .
  • Methods of Application: The synthesis of this class of compounds involves the chloromethylation of aromatic hydrocarbons with hydrochloric acid and either trioxane or paraformaldehyde in the absence of any catalyst .
  • Results or Outcomes: The reaction rate is very low and unsuitable for practical chemical processes .

4. Industrial Use

  • Application Summary: 4-Methoxy-1-(chloromethyl)naphthalene can be used in industrial processes, particularly in the synthesis of other chemicals .
  • Methods of Application: The specific methods of application can vary widely depending on the particular industrial process .
  • Results or Outcomes: The outcomes can also vary widely, but the use of 4-Methoxy-1-(chloromethyl)naphthalene can often improve the efficiency or effectiveness of these processes .

5. Chloromethylation of Aromatic Compounds

  • Application Summary: 4-Methoxy-1-(chloromethyl)naphthalene can be used in the chloromethylation of aromatic compounds. This process is important because chloromethyl substituted aromatic compounds are key intermediates that can be easily transformed into a variety of fine chemicals, polymers, and pharmaceuticals .
  • Methods of Application: The chloromethylation of aromatic compounds is carried out by treating a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2, catalyzed by zinc iodide .
  • Results or Outcomes: The process affords the corresponding chloromethyl derivatives in good to excellent yields .

6. Industrial Use

  • Application Summary: 4-Methoxy-1-(chloromethyl)naphthalene can be used in industrial processes, particularly in the synthesis of other chemicals .
  • Methods of Application: The specific methods of application can vary widely depending on the particular industrial process .
  • Results or Outcomes: The outcomes can also vary widely, but the use of 4-Methoxy-1-(chloromethyl)naphthalene can often improve the efficiency or effectiveness of these processes .

Safety And Hazards

“4-Methoxy-1-(chloromethyl)naphthalene” is likely to have similar hazards to “1-(Chloromethyl)naphthalene”, which is considered hazardous. It may cause severe skin burns, eye damage, and respiratory irritation. It is harmful if swallowed or in contact with skin .

properties

IUPAC Name

1-(chloromethyl)-4-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUXXCCODHHJJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-1-(chloromethyl)naphthalene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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